3-Chloro-L-alanine
Overview
Description
3-Chloro-L-alanine is a 3-chloroalanine that has R configuration at the chiral center . It is a L-alanine derivative and a 3-chloroalanine . It is an enantiomer of a 3-chloro-D-alanine .
Synthesis Analysis
3-Chloro-L-alanine is usually derived from the chlorination of serine . It is used in the synthesis of other amino acids by replacement of the chloride . The compound is also used as an inhibitor of alanine aminotransferase (ALAT) .Molecular Structure Analysis
The molecular formula of 3-Chloro-L-alanine is C3H6ClNO2 . It has a molecular weight of 123.54 g/mol . The compound has R configuration at the chiral center .Chemical Reactions Analysis
3-Chloro-L-alanine is a reactive metabolite produced as a short-lived intermediate in a number of enzymatic processes . It is susceptible to inactivation by 2AA produced from L-serine or 3-chloro-L-alanine .Physical And Chemical Properties Analysis
3-Chloro-L-alanine is a white, water-soluble solid . It has a molecular weight of 123.54 g/mol .Scientific Research Applications
Antibacterial Agent and Bacterial Resistance
3-Chloro-DL-alanine (3CA) is recognized as an antibacterial agent inhibiting peptidoglycan synthesis. Its effectiveness varies among different bacterial strains; for instance, Fusobacterium nucleatum and Porphyromonas gingivalis demonstrate resistance to 3CA, while Streptococcus mutans and Escherichia coli are sensitive to it. Research has isolated the 3CA resistance gene from F. nucleatum, finding that it encodes an L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, which is also active against 3CA (Yoshimura et al., 2002).
Enzymatic Synthesis and Detoxication
Bacillus sphaericus L-118, a soil bacterium resistant to 3-chloro-L-alanine, has been studied for its enzymatic synthesis capabilities. Its enzyme can catalyze the β-replacement reaction of 3-chloro-L-alanine, forming L-cysteine, an important amino acid (Dhillon et al., 1984). Additionally, Pseudomonas putida CR 1-1, a 3-chloro-D-alanine-resistant strain, produces a novel enzyme, 3-chloro-D-alanine chloride-lyase, that plays a crucial role in detoxifying 3-chloro-D-alanine (Nagasawa et al., 1982).
Affinity Labeling and Metabolic Studies
Research on pig heart alanine aminotransferase revealed that 3-chloro-L-alanine acts as an affinity label, offering insights into the enzyme's structure and function (Morino et al., 1979). Moreover, studies using L-[3H]alanine and tritiated water have probed alanine metabolism during the germination of Bacillus megaterium spores, indicating low-rate metabolism involving alanine (Scott & Ellar, 1978).
Molecular Interaction and Interface Studies
Solid-state NMR methods have been used to study the molecular interface between alanine and silica surfaces, providing insights into bioorganic-inorganic interactions, which are significant for various scientific and technological fields (Ben Shir et al., 2010).
Therapeutic and Industrial Applications
The enzyme alanine racemase, targeted by inhibitors like 3-chloro-L-alanine, is crucial for bacterial cell wall synthesis and thus a potential target for antibacterial drugs (Azam & Jayaram, 2015). Also, L-alanine production using microbial fermentation has industrial applications in food, pharmaceuticals, and engineered thermoplastics (Zhou et al., 2015).
Safety And Hazards
When handling 3-Chloro-L-alanine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Reactive enamines and imines, such as 3-Chloro-L-alanine, are produced as short-lived intermediates in a number of enzymatic processes . Future research may focus on the biological significance of enamine and imine production and the importance of RidA in controlling the accumulation of reactive metabolites .
properties
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336429 | |
Record name | 3-Chloro-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-L-alanine | |
CAS RN |
2731-73-9 | |
Record name | 3-Chloro-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2731-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Chloroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RTT737SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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